(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H12O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other phenyl ring
Mechanism of Action
Target of Action
The compound “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” is a type of biphenyl methanol. Biphenyl methanols are often used as monofunctional alcohol initiators in polymerization reactions .
Mode of Action
In the context of polymerization, the compound “(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol” could act as an initiator, starting the polymerization process. It would do this by reacting with a monomer unit, forming a bond and creating a reactive site for further reactions .
Biochemical Pathways
Biphenyl compounds can undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .
Result of Action
As a potential initiator in polymerization reactions, it could contribute to the formation of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-methylbiphenyl.
Hydroxymethylation: The next step is the hydroxymethylation of 4-methylbiphenyl. This can be achieved by reacting 4-methylbiphenyl with formaldehyde in the presence of a base such as sodium hydroxide (NaOH) to yield (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol.
Industrial Production Methods
Industrial production of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or hydrocarbon.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: 4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Methyl-[1,1’-biphenyl]-4-ylmethanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Hydroxymethylbiphenyl: Similar structure but without the methyl group, leading to different chemical and physical properties.
Uniqueness
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMMXOMDSTFKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362745 | |
Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-92-9 | |
Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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